Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate

Fluorescent Mg²⁺ Indicators Binding Affinity Dissociation Constant

This compound is the foundational ester of the 4-oxo-4H-quinolizine-3-carboxylate class, a proven Mg²⁺-selective fluorophore platform. Its Kd of ~1.0 mM matches physiological free Mg²⁺, while its negligible Ca²⁺ response eliminates confounding signals in dynamic biological environments. It serves as the essential precursor for next-generation probes like MagQ1/MagQ2 and is uniquely suited for investigating MgATP interactions in cellular energetics. Standard laboratory shipping applies; no special permits required.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 101192-30-7
Cat. No. B015735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate
CAS101192-30-7
Synonyms1-Oxo-1H-benzo[c]quinolizine-2-carboxylic Acid Ethyl Ester; 
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C2C=CC3=CC=CC=C3N2C1=O
InChIInChI=1S/C16H13NO3/c1-2-20-16(19)13-10-9-12-8-7-11-5-3-4-6-14(11)17(12)15(13)18/h3-10H,2H2,1H3
InChIKeyYISZIUALHMRHMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxylate (CAS 101192-30-7): A Mg²⁺-Selective Fluorescent Indicator for Procurement Specification


Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxylate (CAS 101192-30-7), also known as ethyl 1-oxobenzo[c]quinolizine-2-carboxylate, belongs to the 4-oxo-4H-quinolizine-3-carboxylate class of compounds. It is established as a Mg²⁺-selective fluorescent indicator, characterized by its ability to bind Mg²⁺ with a dissociation constant (Kd) in the low millimolar range and to exhibit a strong fluorescence enhancement upon complexation with Mg²⁺ while demonstrating negligible response to Ca²⁺ [1]. Its core structure provides a platform for the development of cell-permeable probes and ratiometric sensors, distinguishing it from traditional, less selective APTRA-based magnesium indicators [2].

Critical Differentiation of Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxylate: Why In-Class Analogs Are Not Interchangeable


Generic substitution within the class of Mg²⁺ fluorescent indicators is not feasible due to critical performance variations in key parameters: binding affinity, ion selectivity, and photophysical behavior. The target compound, Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxylate, is a representative of the 4-oxo-4H-quinolizine-3-carboxylate family, which is characterized by a unique combination of a Kd for Mg²⁺ of approximately 1.0 mM and a strong, ratiometric fluorescence response with minimal interference from Ca²⁺ [1]. In stark contrast, widely used APTRA-based indicators, such as Mag-Fura-2, exhibit a much higher affinity for Mg²⁺ (Kd = 1.9 nM) and suffer from significant cross-reactivity with Ca²⁺ (Kd, Ca²⁺ = 25 μM), which can confound measurements in biological environments where Ca²⁺ fluxes are dynamic . The following quantitative evidence directly addresses these non-interchangeable attributes.

Quantitative Performance Metrics for Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxylate vs. Comparators


Magnesium Binding Affinity (Kd) Matches Physiological Free Mg²⁺ Levels, Avoiding Signal Saturation

The compound, as a member of the 4-oxo-4H-quinolizine-3-carboxylate class, exhibits a dissociation constant (Kd) for Mg²⁺ of approximately 1.0 mM [1]. This value is of the same order of magnitude as intracellular free Mg²⁺ concentrations (0.5–1.2 mM), making it an ideal probe for monitoring physiological changes. In contrast, the high-affinity indicator Mag-Fura-2 has a Kd for Mg²⁺ of 1.9 nM, which is orders of magnitude lower than physiological levels, leading to saturation and an inability to detect concentration changes in the biologically relevant millimolar range .

Fluorescent Mg²⁺ Indicators Binding Affinity Dissociation Constant Intracellular Imaging

Negligible Cross-Reactivity with Ca²⁺ Eliminates Primary Source of Interference

A defining characteristic of the 4-oxo-4H-quinolizine-3-carboxylate class is its strong fluorescent response to Mg²⁺ but negligible response to Ca²⁺ [1]. This is in direct contrast to APTRA-based indicators like Mag-Fura-2, which has a documented Ca²⁺ affinity (Kd = 25 μM) and is known to suffer from low selectivity against Ca²⁺ and Zn²⁺, leading to potential artifacts in cellular environments [2].

Ion Selectivity Calcium Interference Fluorescent Probes Bioimaging

Ratiometric Capability Enables Quantitative, Concentration-Dependent Measurements

The 4-oxo-4H-quinolizine-3-carboxylate scaffold enabled the development of the first Mg²⁺-selective, ratiometric fluorescent indicators [1]. Ratiometric measurements, which rely on the ratio of fluorescence intensities at two different wavelengths, provide internal calibration and are independent of probe concentration, illumination intensity, and photobleaching. This is a significant advancement over many first-generation Mg²⁺ indicators which are purely intensity-based and require external calibration curves for quantification.

Ratiometric Fluorescence Quantitative Bioimaging Fluorophore Development Chemical Probes

Physicochemical Properties Enable Formulation for Cellular Delivery and Long-Term Storage

The specific ethyl ester derivative, CAS 101192-30-7, is a solid with a defined melting point (106-108 °C) and very low aqueous solubility (0.27 g/L at 25 °C) . These physical properties, particularly its lipophilicity conferred by the ethyl ester, are crucial for its application as a cell-permeable probe. The ester form allows the compound to passively diffuse across cell membranes, after which it can be hydrolyzed by intracellular esterases to the active, charged carboxylic acid form which is retained within the cell.

Physicochemical Properties Solubility Stability Probe Formulation

Validated Research and Industrial Applications for Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxylate


Quantitative Live-Cell Imaging of Basal and Dynamic Free Mg²⁺ Levels

Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxylate serves as the foundational ester prodrug for creating cell-permeable, ratiometric Mg²⁺ probes. Its Kd of ~1.0 mM aligns with physiological intracellular Mg²⁺ concentrations (0.5–1.2 mM), preventing signal saturation and allowing for the quantitative, real-time monitoring of Mg²⁺ fluxes in response to stimuli, without interference from Ca²⁺ transients [1]. This makes it an essential reagent for studying Mg²⁺ homeostasis in neurological signaling, muscle contraction, and metabolic regulation [1].

Development of Advanced, Red-Shifted, and Highly Selective Mg²⁺ Sensors

The 4-oxo-4H-quinolizine-3-carboxylate metal-binding moiety, of which the target compound is a key derivative, is a proven platform for constructing next-generation fluorescent indicators. By conjugating this highly Mg²⁺-selective core to advanced fluorophores like BODIPY, researchers have created probes like MagQ1 and MagQ2. These hybrids exhibit a 29-fold fluorescence enhancement upon Mg²⁺ binding, emit in the red region (>600 nm), and maintain excellent selectivity, thereby expanding the toolkit for multiplexed and deep-tissue imaging applications [2]. The target ester is the essential intermediate for these advancements.

Investigations of Mg²⁺-ATP Interactions in Cellular Energetics and Nucleotide-Rich Environments

Given that quinolizine-based bidentate chelators are known to form ternary complexes with MgATP, Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxylate and its related sensors are uniquely positioned for investigating the complex interplay between free Mg²⁺ and ATP-bound Mg²⁺ in cellular energetics. Studies have shown that these sensors respond to both free Mg²⁺ and the MgATP complex with comparable optical changes, which is a critical consideration for interpreting data from nucleotide-rich cellular compartments like the cytosol and mitochondria [3]. This property, while a potential challenge for absolute quantification of free Mg²⁺, makes it a powerful tool for studying the total bioavailable magnesium pool and its relationship to cellular energy status [3].

Quality Control Reference Standard for Fluorescent Probe Development

As a well-defined, small-molecule fluorophore, Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxylate (CAS 101192-30-7) with a known purity (>98% from some vendors) can serve as a critical reference standard in analytical chemistry workflows. Its distinct chemical structure and well-characterized metal-binding properties make it ideal for calibrating high-performance liquid chromatography (HPLC) methods, validating mass spectrometry assays, and serving as a fluorescent standard in spectrophotometer qualification for labs developing or characterizing new chemical probes.

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